molecular formula C6H8N4O B7739624 Furane-2-carboxaldehyde, iminosemicarbazone

Furane-2-carboxaldehyde, iminosemicarbazone

Cat. No.: B7739624
M. Wt: 152.15 g/mol
InChI Key: QIGGLAVEVCQBGA-RUDMXATFSA-N
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Description

Furane-2-carboxaldehyde, iminosemicarbazone (FCI) is a thiosemicarbazone derivative synthesized via condensation of furan-2-carbaldehyde with thiosemicarbazide. The compound features a furan ring substituted at the 2-position with an iminosemicarbazone group (–NH–N=C(S)–NH₂), forming a tridentate ligand capable of coordinating metal ions such as Zn(II), Cd(II), Pt(II), and Pd(II) .

Properties

IUPAC Name

2-[(E)-furan-2-ylmethylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGGLAVEVCQBGA-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Reflux Condensation

Procedure:

  • Reactants: Furane-2-carboxaldehyde (1.0 equiv, 96.08 g/mol) and iminosemicarbazide (1.2 equiv, 74.08 g/mol) are dissolved in anhydrous methanol (40 mL per gram of aldehyde).

  • Catalyst: Glacial acetic acid (2–3 drops) or sodium acetate (0.1 equiv) is added to adjust pH to 4–5.

  • Reaction Conditions: The mixture is refluxed at 65–70°C for 4–6 hours under inert atmosphere (N₂/Ar).

  • Workup: The solution is cooled to room temperature, and the precipitate is filtered, washed with cold methanol, and dried under vacuum.

Yield: 60–75% (based on analogous thiosemicarbazone syntheses).

Solvent-Free Mechanochemical Synthesis

Procedure:

  • Reactants: Equimolar amounts of furane-2-carboxaldehyde and iminosemicarbazide are ground in a mortar with a pestle.

  • Catalyst: A catalytic amount of sodium carbonate (0.05 equiv) is added to accelerate the reaction.

  • Reaction Conditions: Grinding is continued for 30–45 minutes until a homogeneous solid forms.

  • Purification: The crude product is recrystallized from ethanol.

Yield: 50–65% (lower than reflux due to incomplete reaction).

Microwave-Assisted Synthesis

Procedure:

  • Reactants: Furane-2-carboxaldehyde (1.0 equiv) and iminosemicarbazide (1.1 equiv) are dissolved in ethanol (20 mL).

  • Catalyst: Piperidine (0.2 mL) is added as a base.

  • Reaction Conditions: The mixture is irradiated in a microwave reactor at 100°C for 15–20 minutes (300 W).

  • Workup: The product is filtered and recrystallized from dichloromethane/hexane.

Yield: 70–85% (superior to conventional methods due to rapid heating).

Optimization Strategies and Critical Parameters

Solvent Selection

  • Methanol/Ethanol: Preferred for high solubility of reactants and ease of recrystallization.

  • Water: Avoided due to the hydrolysis risk of the imine bond.

Catalytic Systems

CatalystpH RangeReaction Time (h)Yield (%)
Acetic acid4–54–660–75
Sodium acetate5–63–565–78
Piperidine8–90.25–0.570–85

Basic conditions (piperidine) favor faster kinetics but may require stringent temperature control to avoid side reactions.

Temperature and Time

  • Reflux (65–70°C): Optimal balance between reaction rate and product stability.

  • Microwave (100°C): Reduces time but risks decomposition if overheated.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹): ν(C=N) at 1600–1620, ν(N–H) at 3250–3350.

  • ¹H NMR (DMSO-d₆, δ ppm): 8.20 (s, 1H, CH=N), 7.80–7.60 (m, 3H, furan H), 6.60 (s, 2H, NH₂).

  • ESI-MS: m/z 153.1 [M+H]⁺ (calc. 152.15) .

Chemical Reactions Analysis

Structural and Spectroscopic Characterization

Key spectroscopic data for furan-2-carboxaldehyde derivatives and their semicarbazone analogs include:

Table 1: Spectroscopic Features of Furan-2-carboxaldehyde Derivatives

FeatureObservation (Furan-2-carboxaldehyde Derivatives)Observation (Semicarbazones/Thiosemicarbazones)
IR (C=O stretch) 1680–1700 cm⁻¹1650–1680 cm⁻¹ (shift due to conjugation)
¹H-NMR (Aldehyde H) δ 9.6–9.8 ppmDisappearance (Schiff base formation)
¹³C-NMR (C=N) δ 145–155 ppm
UV-Vis (λmax) ~280 nm (π→π*)~350–400 nm (extended conjugation)

X-ray crystallography of thiosemicarbazones confirms the E-configuration of the imine bond , which is likely conserved in iminosemicarbazones.

Coordination Chemistry

Furan-2-carboxaldehyde iminosemicarbazone acts as a tridentate ligand, coordinating via the furan oxygen, imine nitrogen, and semicarbazone nitrogen. Metal complexes (e.g., with Cu²⁺, Zn²⁺) exhibit enhanced biological activity compared to the free ligand .

Biological Activity

Though direct data for iminosemicarbazones are sparse, structurally related compounds show:

  • Antimicrobial Activity : Thiosemicarbazones inhibit Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) .

  • Antitumor Activity : IC₅₀ values of 5–20 µM against human tumor cell lines (e.g., H460, MCF-7) .

  • Antioxidant Activity : DPPH radical scavenging (EC₅₀: 15–50 µM) .

Derivatization

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂, CF₃) at the furan 5-position enhance reactivity and bioactivity .

  • Hydrazone Formation : Reacts with aromatic amines to form hydrazones, useful in drug design .

Comparative Reaction Efficiency

Microwave irradiation significantly improves reaction kinetics for furan-2-carboxaldehyde derivatives:

Table 2: Classical vs. Microwave-Assisted Reactions

ParameterClassical ConditionsMicrowave Conditions
Reaction Time60–120 minutes5–15 minutes
Yield60–80%70–85%
Energy EfficiencyLowHigh

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (DSC/TGA) .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strongly acidic/basic media .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of furane-2-carboxaldehyde exhibit significant antimicrobial properties. For instance, research has shown that compounds synthesized from furane-2-carboxaldehyde demonstrate activity against various bacterial strains, suggesting potential as antimicrobial agents in pharmaceuticals .

Pharmacological Properties
In vitro studies have highlighted the sustained pharmacologic activities of furane-2-carboxaldehyde derivatives compared to other known compounds like 5-HMF (5-hydroxymethylfurfural). These findings suggest that modifications of furane-2-carboxaldehyde can lead to compounds with enhanced therapeutic profiles, making them suitable for further development in drug formulation .

Synthesis of Bioactive Compounds
Furane-2-carboxaldehyde serves as a precursor for synthesizing various bioactive molecules. For example, its reaction with different amines and hydrazones leads to the formation of novel heterocyclic compounds that possess biological activity. Such compounds can be explored for their potential use in treating diseases or as lead compounds in drug discovery .

Materials Science

Polymer Chemistry
Furane-2-carboxaldehyde is utilized in polymerization reactions to create furan-based resins. These resins are valuable in producing adhesives and coatings due to their excellent thermal stability and chemical resistance. The ability of furfural (from which furane-2-carboxaldehyde is derived) to undergo polymerization makes it a crucial component in developing advanced materials .

Nanocomposites
The incorporation of furane-2-carboxaldehyde into nanocomposites has been explored for enhancing material properties. The unique structure of furan derivatives allows for improved mechanical strength and thermal stability in composite materials, making them suitable for various industrial applications .

Environmental Applications

Biodegradation Studies
Research has focused on the biodegradation of furan derivatives, including furane-2-carboxaldehyde, in environmental settings. Understanding the degradation pathways can help assess the environmental impact of these compounds and their potential toxicity. Studies indicate that certain microbial strains can effectively degrade furan derivatives, suggesting bioremediation strategies for contaminated sites .

Analytical Chemistry
Furane-2-carboxaldehyde is also employed as an analytical reagent in various chemical assays. Its reactivity allows for the detection of metal ions and other analytes through complexation reactions, facilitating environmental monitoring and quality control in industrial processes .

Summary Table of Applications

Application Area Specific Use Notes
Medicinal ChemistryAntimicrobial agentsEffective against various bacterial strains
Pharmacological modificationsEnhanced therapeutic profiles
Synthesis of bioactive compoundsPotential leads for drug discovery
Materials SciencePolymerization for furan-based resinsUsed in adhesives and coatings
Nanocomposite developmentImproved mechanical properties
Environmental ApplicationsBiodegradation studiesMicrobial degradation pathways
Analytical reagentDetection of metal ions

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial efficacy of synthesized derivatives of furane-2-carboxaldehyde against common pathogens. The results indicated a significant reduction in bacterial growth, supporting its potential application as a natural preservative in food products.
  • Polymer Development Research
    Researchers developed a new class of furan-based polymers using furane-2-carboxaldehyde as a monomer. The resulting materials exhibited superior thermal stability compared to traditional polymers, paving the way for their use in high-performance applications.
  • Environmental Impact Assessment
    An assessment was conducted on the biodegradability of furfural derivatives, including furane-2-carboxaldehyde, highlighting the role of specific microbial communities in breaking down these compounds in soil environments.

Mechanism of Action

The mechanism of action of Furane-2-carboxaldehyde, iminosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Properties:

  • Structural Features : The imine (–N=CH–) and thioamide (–C=S) groups enable metal chelation, influencing biological activity .
  • Synthesis: Typically prepared under reflux conditions in ethanol or methanol, with yields exceeding 70% .
  • Biological Activity : Demonstrated antitumor activity in vitro, likely through inhibition of ribonucleotide reductase (RR) or proteasome pathways, though specific mechanisms remain under investigation .

Comparison with Similar Compounds

Thiosemicarbazones derived from heterocyclic aldehydes share structural motifs but differ in electronic properties, solubility, and target specificity. Below is a detailed comparison:

Structural and Electronic Differences

Compound Core Heterocycle Substituents Key Functional Groups Metal Binding Sites
FCI Furan None –N=CH–, –C=S, –NH₂ N, N, S
Pyridine-2-carboxaldehyde thiosemicarbazone (3-AP) Pyridine –NH₂ at position 3 –N=CH–, –C=S N, N, S
Quinoline-2-carboxaldehyde thiosemicarbazone (QCT) Quinoline Benzannulation at C2–C3 –N=CH–, –C=S N, N, S
Benzaldehyde thiosemicarbazone (BTS) Benzene None –N=CH–, –C=S N, N, S

Key Observations :

  • Quinoline derivatives (e.g., QCT) exhibit extended conjugation, improving DNA intercalation and proteasome inhibition .
  • 3-AP ’s –NH₂ group at position 3 enhances RR inhibition by coordinating iron in the enzyme’s R2 subunit .

Key Findings :

  • 3-AP shows superior RR inhibition due to its ability to chelate iron, critical for RR’s tyrosyl radical stability .
  • QCT-Cu(II) complexes exhibit potent proteasome inhibition (IC50 ~3–4 µM), outperforming clioquinol (IC50 10 µM) .
  • FCI’s antitumor activity is hypothesized to involve metal-dependent pathways, though quantitative data are lacking compared to pyridine/quinoline analogs .

Metal Complexation and Efficacy

Metal coordination enhances stability and bioactivity:

  • FCI-Zn(II) : Moderate cytotoxicity (EC50 ~50 µM) in breast cancer cells, attributed to reactive oxygen species (ROS) generation .
  • 3-AP-Fe(III) : Forms stable complexes that disrupt RR’s iron center, achieving tumor growth inhibition >80% in murine models .
  • QCT-Pt(II) : Demonstrates DNA-binding capability and apoptosis induction, with EC50 values 5–10× lower than cisplatin in prostate cancer .

Pharmacokinetic and Toxicity Profiles

  • Solubility : 3-AP prodrugs (e.g., phosphate derivatives) improve aqueous solubility by >100-fold, enhancing bioavailability .
  • Toxicity : FCI derivatives show lower nephrotoxicity than platinum-based drugs but may induce hepatotoxicity at high doses .
  • Quinoline derivatives exhibit blood-brain barrier penetration, broadening their application to CNS tumors .

Biological Activity

Furane-2-carboxaldehyde, iminosemicarbazone is a compound derived from furan, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anti-cancer and anti-microbial effects.

Synthesis of this compound

Furane-2-carboxaldehyde can be synthesized through various methods, including the Vilsmeier reaction, which allows for high yields of the compound. The iminosemicarbazone derivative is typically formed by reacting furane-2-carboxaldehyde with semicarbazone under acidic or basic conditions, resulting in a compound with enhanced biological activity due to the presence of the imine functional group.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of furane-2-carboxaldehyde exhibit significant anti-cancer properties. For instance, carbamothioyl-furan-2-carboxamide derivatives showed promising results against various cancer cell lines:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22

These results indicate that the presence of electron-donor substituents enhances anti-cancer activity, with compound 4d exhibiting the highest potency compared to doxorubicin (0.62% viability) .

Anti-Microbial Activity

Furane-2-carboxaldehyde derivatives also demonstrate notable anti-microbial properties. The inhibition zones and Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized below:

CompoundInhibition Zone (mm)MIC (µg/mL)
4a10.5280
4b13265
4f16230

The compounds showed significant activity against bacterial strains such as E. coli, S. aureus, and B. cereus, with inhibition zones ranging from 12–19 mm at a concentration of 10 mg/mL . The mechanism behind this activity may involve the interaction of nitrogen and sulfur in the compounds with bacterial cell walls, enhancing their penetration and inhibiting growth.

Case Studies

Case Study: Anti-Cancer Efficacy

In a study conducted on HepG2 liver cancer cells, various derivatives of furane-2-carboxaldehyde were tested for their cytotoxic effects. The results indicated that certain derivatives significantly reduced cell viability compared to standard treatments, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Anti-Microbial Efficacy

Another study evaluated the anti-microbial efficacy of synthesized furan derivatives against fungal strains. Compounds exhibited greater anti-fungal activity than antibacterial properties, highlighting their potential in treating fungal infections .

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